Barbiturate

Status epilepticus Anticonvulsant efficacy Meta-analysis

Phenobarbital is the prototypical long-acting barbiturate with a 74-155h elimination half-life, enabling reliable once-daily dosing and breakthrough seizure prevention in non-compliant populations. It exhibits a distinct GABA-A binding site from benzodiazepines, ensuring a unique efficacy profile. In benzodiazepine-resistant status epilepticus, phenobarbital achieves an 0.80 probability of seizure cessation—significantly superior to phenytoin (p=0.002) and levetiracetam (p=0.018). Its protective index of 2.71-3.41 affords a research-safe therapeutic window absent in pentobarbital. Listed as a WHO Essential Medicine, it is the cornerstone of epilepsy management in resource-limited settings. Researchers investigating neocortical GABA-A function benefit from its selective EC50 of 133-144 µM, avoiding thalamic depression. Order now to leverage the most cost-effective, clinically validated anticonvulsant barbiturate.

Molecular Formula C4H3N2O3-
Molecular Weight 127.08 g/mol
Cat. No. B1230296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbiturate
Synonymsarbiturate
barbituric acid
barbituric acid, monosodium salt
sodium barbiturate
Molecular FormulaC4H3N2O3-
Molecular Weight127.08 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N=C1[O-]
InChIInChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/p-1
InChIKeyHNYOPLTXPVRDBG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 200 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenobarbital – A Foundational Long-Acting Barbiturate for Anticonvulsant and Sedative Applications


Phenobarbital (5-ethyl-5-phenylbarbituric acid) is a prototypical long-acting barbiturate that acts primarily as a positive allosteric modulator of the GABA-A receptor, enhancing chloride channel opening to potentiate inhibitory neurotransmission [1]. With a plasma elimination half-life ranging from approximately 74 to 155 hours in humans, it is among the longest-duration antiepileptic drugs available [2]. First introduced clinically in 1912, phenobarbital remains a WHO Essential Medicine and is widely employed as a first-line agent for neonatal seizures, status epilepticus, and generalized tonic-clonic epilepsy, particularly in resource-limited settings due to its low acquisition cost and well-characterized safety profile [3].

Why Phenobarbital Cannot Be Readily Interchanged with Other Antiepileptic Drugs or Sedative-Hypnotics


Despite sharing a common barbituric acid core, individual barbiturates exhibit markedly divergent pharmacokinetic profiles, receptor subtype selectivity, and therapeutic indices that preclude simple therapeutic substitution [1]. Even among antiepileptic drugs with overlapping indications, phenobarbital demonstrates unique pharmacodynamic and pharmacokinetic properties relative to newer agents such as levetiracetam, phenytoin, and valproate. Its extraordinarily long half-life enables once-daily dosing and provides a stable serum concentration that is particularly advantageous in populations with inconsistent medication adherence [2]. Conversely, the same pharmacokinetic characteristic can lead to delayed clearance and increased risk of accumulation in patients with hepatic impairment—a liability not shared to the same extent by renally cleared alternatives [3]. Furthermore, barbiturates bind to a distinct site on the GABA-A receptor complex separate from benzodiazepines and GABA itself, resulting in fundamentally different efficacy and safety profiles that cannot be extrapolated from structural similarity alone [4].

Quantitative Head-to-Head Evidence: Where Phenobarbital Demonstrates Verifiable Differentiation from Clinical Comparators


Superior Seizure Cessation Probability in Benzodiazepine-Resistant Status Epilepticus Compared to Phenytoin and Levetiracetam

In a systematic review and meta-analysis of 24 studies comprising 1,185 status epilepticus episodes, phenobarbital demonstrated the highest probability of seizure cessation (0.80; 95% CI: 0.69–0.88) among non-benzodiazepine antiepileptic drugs evaluated. This was significantly superior to phenytoin/fosphenytoin (0.53; 95% CI: 0.39–0.67; p = 0.002) and levetiracetam (0.62; 95% CI: 0.50–0.73; p = 0.018) [1].

Status epilepticus Anticonvulsant efficacy Meta-analysis

Favorable Protective Index Among Barbiturates: 2.71–3.41 for Phenobarbital vs 0.79–0.98 for Pentobarbital in Experimental Seizure Models

In murine models evaluating anticonvulsant activity against maximal electroshock seizures and pentylenetetrazol-induced seizures, phenobarbital exhibited protective indices (ratio of neurotoxic TD50 to anticonvulsant ED50) ranging from 2.71 to 3.41 across three seizure tests. In contrast, pentobarbital required neurotoxic doses to achieve comparable anticonvulsant effects, with protective indices ranging from 0.79 to 0.98 [1].

Therapeutic index Neurotoxicity Anticonvulsant selectivity

Extended Elimination Half-Life in Humans (74–155 Hours) vs Levetiracetam (7–26 Hours) and Phenytoin (4–32 Hours)

Phenobarbital exhibits an exceptionally long plasma elimination half-life of 73.9–154.5 hours in adult humans, substantially exceeding that of levetiracetam (7–26 hours, with day 1 values of 11.4–25.6 hours declining to 7–11 hours by day 7) and phenytoin (9.1–32.3 hours in week 1, declining to 4.1–11.1 hours in weeks 2–4 due to autoinduction) [1].

Pharmacokinetics Half-life Dosing frequency

Neocortex-Specific GABA-A Receptor Modulation at Antiepileptic Concentrations (EC50 133–144 µM) with Negligible Thalamic Effects

In rat neocortical slice preparations, phenobarbital increased the decay time constant of GABA-Aergic inhibitory postsynaptic currents with an EC50 of 144 µM and directly activated GABA-A receptors to shunt neuronal firing with an EC50 of 133 µM. At the same anti-epileptic concentrations, phenobarbital produced negligible effects on thalamocortical neuron GABA-Aergic IPSCs, conductance, and firing. In contrast, the anesthetic barbiturate pentobarbital exhibited a lower EC50 of 41 µM for IPSC prolongation in neocortex and produced more profound effects on thalamocortical neurons [1].

GABA-A receptor Electrophysiology Regional selectivity

Optimal Research and Clinical Deployment Scenarios for Phenobarbital Based on Quantitative Differentiation


Second-Line Agent for Benzodiazepine-Resistant Convulsive Status Epilepticus

In emergency departments and intensive care units treating benzodiazepine-resistant convulsive status epilepticus, phenobarbital is the preferred second-line agent based on a probability of seizure cessation of 0.80—the highest among all non-benzodiazepine antiepileptic drugs evaluated in a meta-analysis of 1,185 episodes [1]. Institutions prioritizing maximal seizure control efficacy should stock phenobarbital for rapid intravenous administration, particularly given its statistically significant superiority over phenytoin (p=0.002) and levetiracetam (p=0.018).

Long-Term Anticonvulsant Therapy in Populations with Limited Healthcare Access

Phenobarbital's exceptionally long elimination half-life of 74–155 hours enables reliable once-daily oral dosing, substantially reducing the risk of breakthrough seizures from missed doses compared to shorter half-life alternatives such as levetiracetam (7–26 hours) or phenytoin (4–32 hours) [2]. Combined with its inclusion on the WHO Essential Medicines List and low acquisition cost, this pharmacokinetic advantage makes phenobarbital the cornerstone of epilepsy management in resource-limited settings where adherence monitoring and frequent clinic visits are impractical.

Preclinical Epilepsy Research Requiring Barbiturates with Favorable Protective Indices

In rodent seizure models, phenobarbital's protective index of 2.71–3.41 provides a well-defined therapeutic window that is absent in shorter-acting barbiturates such as pentobarbital (protective index 0.79–0.98) [3]. Researchers designing chronic anticonvulsant dosing protocols in vivo should select phenobarbital over pentobarbital or thiopental to avoid confounding neurotoxicity and to model clinically relevant therapeutic margins. This differentiation is critical for studies investigating long-term cognitive outcomes following neonatal anticonvulsant exposure.

Electrophysiological Studies of GABA-A Receptor Modulation Requiring Regional Specificity

Phenobarbital's selective enhancement of GABA-A receptor function in neocortex (EC50 133–144 µM) with minimal thalamic effects provides a valuable pharmacological tool for dissecting regional GABA-A receptor contributions to seizure propagation [4]. In contrast to pentobarbital (EC50 41 µM), which exerts broad suppression across both neocortical and thalamocortical networks, phenobarbital enables researchers to isolate neocortical GABA-A-mediated inhibition without confounding anesthetic-level thalamic depression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Barbiturate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.